molecular formula C17H17BrN2O4 B5333023 [(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-(4-bromophenoxy)propanoate

[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-(4-bromophenoxy)propanoate

Cat. No.: B5333023
M. Wt: 393.2 g/mol
InChI Key: RPSQFHYDJMSLGI-UHFFFAOYSA-N
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Description

[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-(4-bromophenoxy)propanoate is a synthetic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-(4-bromophenoxy)propanoate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the methoxyphenylmethylidene intermediate: This step involves the reaction of 4-methoxybenzaldehyde with an amine to form the Schiff base.

    Esterification: The final step involves the esterification of the intermediate with 2-(4-bromophenoxy)propanoic acid under acidic or basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, solvent recycling, and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-(4-bromophenoxy)propanoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol or quinone derivative.

    Reduction: The Schiff base can be reduced to form the corresponding amine.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce an amine.

Scientific Research Applications

Chemistry

In chemistry, [(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-(4-bromophenoxy)propanoate can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further modifications and derivatizations.

Biology and Medicine

In biology and medicine, this compound might be investigated for its potential as a pharmaceutical intermediate or active ingredient. Its structure suggests it could interact with biological targets such as enzymes or receptors.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-(4-bromophenoxy)propanoate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • [(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-(4-chlorophenoxy)propanoate
  • [(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-(4-fluorophenoxy)propanoate
  • [(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-(4-iodophenoxy)propanoate

Uniqueness

[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-(4-bromophenoxy)propanoate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific halogen bonding interactions, which might be advantageous in certain applications.

Properties

IUPAC Name

[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-(4-bromophenoxy)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O4/c1-11(23-15-9-5-13(18)6-10-15)17(21)24-20-16(19)12-3-7-14(22-2)8-4-12/h3-11H,1-2H3,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPSQFHYDJMSLGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)ON=C(C1=CC=C(C=C1)OC)N)OC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)O/N=C(/C1=CC=C(C=C1)OC)\N)OC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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